molecular formula C20H24N2O10 B13443331 N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide

N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No.: B13443331
M. Wt: 452.4 g/mol
InChI Key: AXJRLLBCVGRUJA-ISIBIEBGSA-N
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Description

N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that combines a sugar moiety with a benzopyran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Coupling Reaction: The coupling of the glycosylated intermediate with a benzopyran derivative.

    Acetylation: The acetylation of the amino group to form the final product.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzopyran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to its combination of a sugar moiety with a benzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O10

Molecular Weight

452.4 g/mol

IUPAC Name

N-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-7-hydroxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H24N2O10/c1-9(24)22-15-17(27)16(26)14(8-23)32-20(15)30-5-4-21-18(28)12-6-10-2-3-11(25)7-13(10)31-19(12)29/h2-3,6-7,14-17,20,23,25-27H,4-5,8H2,1H3,(H,21,28)(H,22,24)/t14-,15-,16+,17-,20-/m1/s1

InChI Key

AXJRLLBCVGRUJA-ISIBIEBGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)CO)O)O

Origin of Product

United States

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